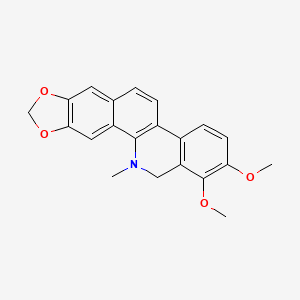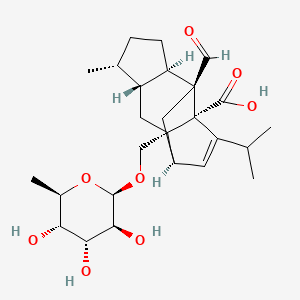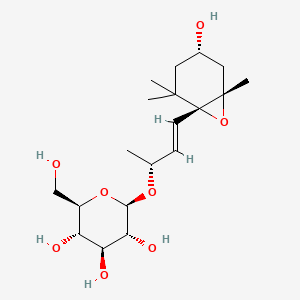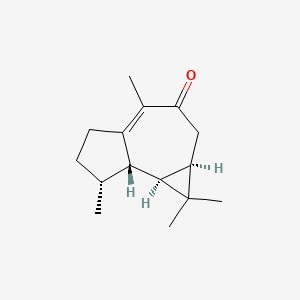
Squamulosone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Squamulosone is a natural product found in Phebalium squamulosum, Curvularia lunata, and Acorus calamus with data available.
Applications De Recherche Scientifique
Scientometric Overview
Squaraine dyes, known for their vivid coloration and functional versatility, have been a significant focus of scientific inquiry. A scientometric review reveals that the research on squaraine dyes is on an upward trajectory, with notable contributions from the United States, China, Japan, and India. The studies encompass a spectrum of applications including solar cells, medical imaging, bioimaging, drug delivery, and photodynamic therapy. However, despite the promising applications, the field is relatively nascent, necessitating intensified research efforts to fully harness the potential of squaraine dyes (Lokhande & Nishy, 2022).
Biological and Therapeutic Insights
In the realm of biology and therapy, Microgramma vacciniifolia and Microgramma squamulosa, which include squaraine compounds, have been spotlighted for their phytochemical richness and promising toxicological profile. These species, part of the Polypodiaceae family, have exhibited antimicrobial and antioxidant properties, among others, paving the way for future research on their efficacy and safety in therapeutic applications (Nunes et al., 2020).
Medicinal Chemistry and Drug Development
Squaric acid analogues, integral to the structural make-up of squaraine dyes, have been recognized for their potential in medicinal chemistry and drug development. These compounds, characterized by their square shape and significant H-bond donors and acceptors, have demonstrated a range of biological activities. Despite the hesitancy in their usage due to reactive functionalities, these analogues are experiencing a resurgence, with numerous tests for antiprotozoal, antibacterial, antifungal, and antiviral activities. The squaric acid moiety, in particular, has shown promise as a non-classical isosteric replacement, offering a new avenue for drug development and the exploration of biological interactions (Chasák et al., 2020).
Biomedical Assays and High-Throughput Screening
Squaraine dyes, particularly indolenine-based squaraines, have been spotlighted for their applications in biomedical assays and high-throughput screening. Their environmentally sensitive properties make them suitable as fluorescent probes and labels. Innovations aimed at reducing aggregation tendencies in aqueous media are anticipated to enhance their brightness, fluorescence lifetimes, and photostability, thereby bolstering their applicability in biological research (Patsenker et al., 2010).
Propriétés
Numéro CAS |
34413-94-0 |
|---|---|
Nom du produit |
Squamulosone |
Formule moléculaire |
C15H22O |
Poids moléculaire |
218.33 g/mol |
Nom IUPAC |
(1aR,7R,7aS,7bR)-1,1,4,7-tetramethyl-2,5,6,7,7a,7b-hexahydro-1aH-cyclopropa[e]azulen-3-one |
InChI |
InChI=1S/C15H22O/c1-8-5-6-10-9(2)12(16)7-11-14(13(8)10)15(11,3)4/h8,11,13-14H,5-7H2,1-4H3/t8-,11-,13-,14-/m1/s1 |
Clé InChI |
FUIPJCVSKAWFTI-KLPZLMTLSA-N |
SMILES isomérique |
C[C@@H]1CCC2=C(C(=O)C[C@@H]3[C@H]([C@H]12)C3(C)C)C |
SMILES |
CC1CCC2=C(C(=O)CC3C(C12)C3(C)C)C |
SMILES canonique |
CC1CCC2=C(C(=O)CC3C(C12)C3(C)C)C |
Synonymes |
aromadendr-1(10)-en-9-one squamulosone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



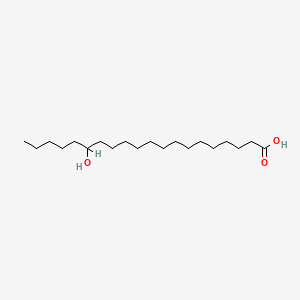
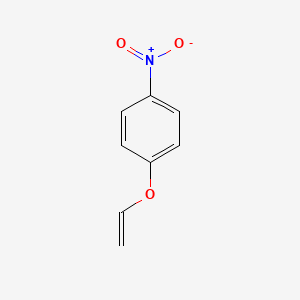
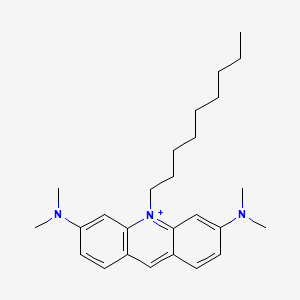

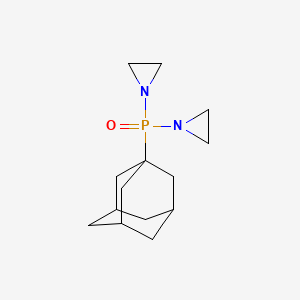
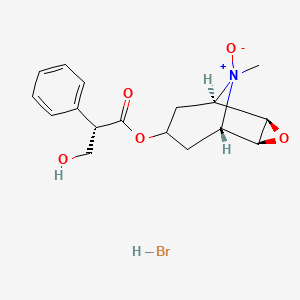

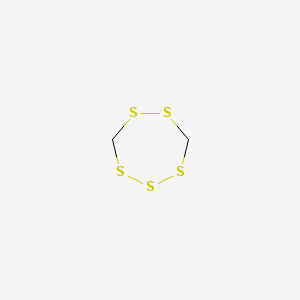
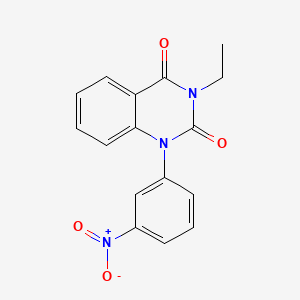

![2-[1-[2-[(4-Carbamimidoylbenzoyl)amino]-3-(4-hydroxyphenyl)propanoyl]piperidin-4-yl]oxyacetic acid](/img/structure/B1200215.png)
